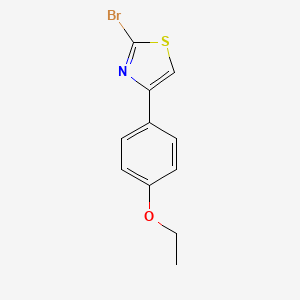![molecular formula C15H25N3O5S B12074151 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex molecule with a long name, so let’s break it down. The core structure consists of a diazanone ring (1,3-diazinan-4-one) with various functional groups attached.
- The sugar moiety (oxolan-2-yl) contributes to its overall structure, and the sulfur atom (sulfanylidene) adds further complexity.
- Overall, this compound combines features from nucleosides, amino acids, and sulfur-containing compounds.
- It may not have a common name due to its complexity, but it likely plays important roles in biological processes.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its complexity, chemists would likely use multi-step organic synthesis.
- Industrial production methods would involve optimizing yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo various reactions:
Oxidation: The hydroxyl groups could be oxidized to carbonyl groups.
Reduction: The carbonyl groups could be reduced back to hydroxyl groups.
Substitution: The amino group could participate in nucleophilic substitution reactions.
- Common reagents might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with enzymes, proteins, or nucleic acids.
Medicine: Exploring its pharmacological properties, potential as a drug candidate, or role in disease pathways.
Industry: Assessing its use in materials science, catalysis, or other applications.
Mechanism of Action
- Without specific data, we can only speculate. its structural features suggest potential interactions with biological macromolecules.
- Molecular targets could include enzymes, receptors, or transporters.
- Pathways involved might relate to metabolism, signaling, or cellular regulation.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds with this exact structure.
- chemists would compare it to related molecules based on functional groups, stereochemistry, and reactivity.
Properties
Molecular Formula |
C15H25N3O5S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H25N3O5S/c1-8(2)3-4-16-5-9-6-18(15(24)17-13(9)22)14-12(21)11(20)10(7-19)23-14/h3,9-12,14,16,19-21H,4-7H2,1-2H3,(H,17,22,24)/t9?,10-,11-,12-,14-/m1/s1 |
InChI Key |
KPNHXTJAOPYSLK-JXCPPGNXSA-N |
Isomeric SMILES |
CC(=CCNCC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C |
Canonical SMILES |
CC(=CCNCC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8R,9Z,11S,12R,13Z,15Z,18S)-12-[(3R,4S,5R)-3,4-dihydroxy-6,6-dimethyl-5-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoyl]oxyoxan-2-yl]oxy-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B12074083.png)
![3'-O-[(Propan-2-ylidene)amino]-thymidine 5'-triphosphate](/img/structure/B12074087.png)









